2-(4-Chlorophenoxy)-2-methylpropanoic anhydride
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Overview
Description
2-(4-Chlorophenoxy)-2-methylpropanoic anhydride is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is characterized by the presence of a chlorophenoxy group attached to a methylpropanoic anhydride structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic anhydride typically involves the reaction of 4-chlorophenol with 2-methylpropanoic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methylpropanoic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Reduction: Formation of 2-(4-chlorophenoxy)-2-methylpropanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methylpropanoic anhydride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methylpropanoic anhydride involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. This selective action makes it effective against broadleaf weeds while leaving monocotyledonous crops relatively unaffected.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with similar herbicidal properties.
2-Methyl-4-chlorophenoxyacetic acid: Shares structural similarities and herbicidal activity.
Uniqueness
2-(4-Chlorophenoxy)-2-methylpropanoic anhydride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its selective action against broadleaf weeds and its effectiveness at low concentrations make it a valuable compound in agricultural applications.
Properties
CAS No. |
20788-24-3 |
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Molecular Formula |
C20H20Cl2O5 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
[2-(4-chlorophenoxy)-2-methylpropanoyl] 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C20H20Cl2O5/c1-19(2,26-15-9-5-13(21)6-10-15)17(23)25-18(24)20(3,4)27-16-11-7-14(22)8-12-16/h5-12H,1-4H3 |
InChI Key |
VVRFXEYVUZOYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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